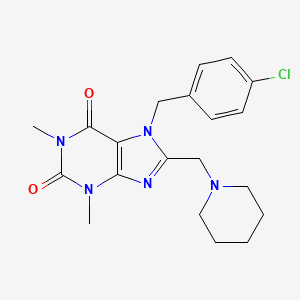

7-(4-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

7-(4-Chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-derived compound characterized by substitutions at the N1, N3, C7, and C8 positions. Its core structure, 3,7-dihydro-1H-purine-2,6-dione, is shared with xanthine derivatives like theophylline, but its functional groups confer distinct physicochemical and biological properties. Key structural features include:

- N1 and N3: Methyl groups, reducing steric hindrance compared to bulkier substituents (e.g., hydroxypropyl) seen in analogs.

- C8: A piperidin-1-ylmethyl group, introducing a basic nitrogen atom that may improve solubility or modulate receptor interactions.

This compound’s design aligns with efforts to optimize TRPC5 channel modulators and other therapeutic agents targeting neurological or metabolic pathways .

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-6-8-15(21)9-7-14)16(22-18)13-25-10-4-3-5-11-25/h6-9H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTALJLZNHBYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(4-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a purine core substituted with a 4-chlorobenzyl group and a piperidinylmethyl moiety. The presence of these functional groups contributes to its biological activity.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. A study involving tumor-bearing mice demonstrated that treatment with the compound resulted in suppressed tumor growth, indicating its potential as an anti-cancer agent. The compound was shown to induce apoptosis in cancer cell lines, specifically MCF cells, with an IC50 value of approximately 25.72 μM .

Table 1: Summary of Anti-Cancer Activity

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF | 25.72 ± 3.95 | Induces apoptosis |

| In vivo study | Tumor-bearing mice | N/A | Suppresses tumor growth |

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It demonstrated strong inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for various synthesized derivatives have been reported, with some exhibiting IC50 values as low as 1.13 μM against urease, suggesting potent enzyme inhibition capabilities .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound A | AChE | 0.63 ± 0.001 |

| Compound B | Urease | 1.13 ± 0.003 |

3. Antibacterial Activity

In addition to its anti-cancer and enzyme inhibition properties, the compound has shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. This broad-spectrum antibacterial effect highlights its potential therapeutic applications in infectious diseases .

Table 3: Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, the piperidine moiety is known for enhancing bioavailability and facilitating interactions with various receptors and enzymes involved in cellular signaling pathways . Docking studies have illustrated how the compound binds to amino acids in target proteins, which may elucidate its pharmacological effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Tumor Growth Suppression : In a controlled experiment involving mice with induced tumors, administration of the compound significantly reduced tumor size compared to control groups.

- Enzyme Inhibition Studies : Various derivatives of this compound were synthesized and tested for their inhibitory effects on AChE and urease, confirming the potential for developing new therapeutics based on this scaffold.

Scientific Research Applications

This compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets.

Antitubercular Activity

Recent studies have explored the synthesis of derivatives based on this compound for their potential antitubercular activity against Mycobacterium tuberculosis H37Ra. The derivatives were designed to enhance efficacy and reduce toxicity.

Antimalarial Properties

The compound has shown promise in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. Its mode of action is believed to be similar to other piperidine derivatives that disrupt the parasite's replication pathways.

Psychopharmacological Effects

In preclinical studies, this compound demonstrated significant anxiolytic effects in rodent models. It was found to modulate serotonin receptor activity, suggesting potential applications in treating anxiety disorders.

Anticancer Research

Research indicates that this compound can inhibit the growth of specific cancer cell lines by interfering with the phosphoinositide 3-kinase (PI3K) signaling pathway. This interference leads to increased apoptosis in treated cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antitubercular Activity | Derivatives showed enhanced activity against Mycobacterium tuberculosis H37Ra. |

| Antimalarial Activity | Inhibition of Plasmodium falciparum growth was observed in vitro. |

| Psychotropic Effects | Significant reduction in anxiety-like behavior in rodent models was noted. |

| Anticancer Activity | Inhibition of cancer cell proliferation through PI3K/Akt pathway disruption was demonstrated. |

Comparison with Similar Compounds

Table 1: Key Pharmacological Data for Selected Analogs

Q & A

Q. Q1: What are the most reliable synthetic routes for 7-(4-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction yields be optimized?

Methodological Answer: Synthesis of this compound typically involves multi-step purine functionalization. Key steps include:

- Nucleophilic substitution for introducing the piperidin-1-ylmethyl group (e.g., using piperidine derivatives under basic conditions) .

- Benzylation with 4-chlorobenzyl bromide, requiring anhydrous conditions and catalysts like K₂CO₃ or NaH .

- Yield optimization via factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry of reagents) .

For purification, column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended. Evidence from similar purine derivatives suggests yields improve when reactions are monitored by TLC and intermediates are characterized via NMR .

Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- 1H/13C NMR : Verify substitution patterns (e.g., integration ratios for methyl groups at positions 1 and 3, and aromatic protons from the 4-chlorobenzyl moiety) .

- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion for C₂₀H₂₄ClN₅O₂: 426.1695) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystallize derivatives (e.g., analogous chlorophenyl-purine structures have been resolved using single-crystal XRD ).

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

Methodological Answer: SAR studies require systematic modification of substituents and rigorous biological assays:

- Piperidine moiety : Replace with morpholine or pyrrolidine to assess steric/electronic effects on target binding .

- 4-Chlorobenzyl group : Substitute with other halogens (e.g., F, Br) or electron-withdrawing groups to probe hydrophobic interactions .

- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) with dose-response curves (IC₅₀ determination). Include positive controls like staurosporine for kinase inhibition studies .

Q. Q4: How should researchers address contradictory data in biological activity across different experimental models?

Methodological Answer: Contradictions often arise from methodological variability. Mitigate this by:

- Standardizing assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ion concentration) .

- Theoretical alignment : Link results to a conceptual framework (e.g., purines as kinase inhibitors) to contextualize discrepancies .

- Meta-analysis : Compare data across published analogs (e.g., chlorobenzyl-purines in Merck’s informer library ) to identify trends in potency or selectivity.

Q. Q5: What advanced computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer: Combine molecular modeling and machine learning:

- Molecular dynamics (MD) simulations : Predict membrane permeability (logP) using force fields like AMBER or CHARMM .

- ADMET prediction tools : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity .

- Docking studies : Map binding poses to targets like adenosine receptors (e.g., PDB 6Z8 ) to rationalize selectivity.

Q. Q6: How can factorial design improve the optimization of reaction conditions for scaled synthesis?

Methodological Answer: Apply a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 60°C), solvent (DMF vs. THF), catalyst (NaH vs. K₂CO₃) .

- Response variables : Yield, purity (HPLC area%), and reaction time.

- Data analysis : Use ANOVA to identify significant interactions (e.g., solvent-temperature synergy). For example, DMF at 60°C may enhance nucleophilicity of piperidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.